

Optimizing reaction conditions for "Pyrazolo[1,5-d]triazinone" synthesis

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Compound of Interest

Compound Name: Pyrazolo[1,5-d][1,2,4]triazinone

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Technical Support Center: Synthesis of Pyrazolo[1,5-d]triazinone

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pyrazolo[1,5-d]triazinone and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Pyrazolo[1,5-d]triazinones, particularly via the intramolecular cyclization of alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates.

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Issue	Potential Cause(s)	Recommended Solution(s)
Low or No Product Formation	- Ineffective nucleophile: The use of nucleophiles other than sodium azide, such as sodium alcoholates or triethylamine, may not promote the desired cyclization.[1] - Incorrect solvent: The reaction is sensitive to the solvent used Low reaction temperature: Insufficient temperature may not overcome the activation energy for the cyclization.	- Nucleophile Selection: Use 1.5 equivalents of sodium azide as the nucleophile. Reactions without azide or with other nucleophiles have been shown to result in no product or significantly lower yields (5- 30%).[1] - Solvent Choice: Dimethylformamide (DMF) is the recommended solvent for this reaction.[1] - Temperature Optimization: Heat the reaction mixture in the range of 80–110 °C.[1]
Low Yield	- Suboptimal reaction time: The reaction may not have proceeded to completion Impure starting materials: Contaminants in the starting pyrazole precursor can interfere with the reaction Isomerization issues: The initial E-isomer of the precursor needs to isomerize to the Z-isomer for cyclization to occur. [1]	- Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) and ensure it runs for a sufficient duration, typically between 4–12 hours. [1] - Purification of Starting Materials: Ensure the alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate precursor is of high purity Role of Azide: The azide anion facilitates the necessary E/Z isomerization that precedes the intramolecular cyclization.[1]
Difficulty in Product Purification	- Presence of unreacted starting materials Formation of byproducts from side reactions.	- Standard Purification: The product is typically a solid and can be purified by recrystallization Chromatography: If

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		recrystallization is insufficient, column chromatography on silica gel may be employed to separate the product from impurities.
Product Instability	- Some related pyrazolotriazine derivatives, particularly those with certain substituents, can be unstable and may degrade upon exposure to air and moisture.	 Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) if instability is observed. Proper Storage: Store the final compound in a cool, dry, and dark place.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for obtaining Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones?

A1: A modern and efficient method involves a three-step synthesis starting from a nitrodiene. The key final step is the intramolecular cyclization of alkyl 2-(4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylates. This reaction is typically carried out by heating the precursor in DMF with sodium azide.[1]

Q2: Are there alternative synthetic methods for the pyrazolo[1,5-d]triazinone core?

A2: Yes, an older method involves the 1,3-dipolar cycloaddition of diazopyrazolinones with electron-deficient dipolarophiles. For example, the reaction of 3-methyl-4-diazo-1-phenylpyrazolin-5-one with dimethyl acetylenedicarboxylate in toluene at 165 °C in a sealed tube yields a pyrazolo[1,5-d][1][2][3]triazine derivative.[1]

Q3: What is the role of sodium azide in the intramolecular cyclization reaction?

A3: The azide anion acts as a good nucleophile and a weak base. It initially adds to the double bond of the E-isomer of the precursor, facilitating rotation and subsequent elimination to form the Z-isomer, which is necessary for the intramolecular cyclization to occur.[1]







Q4: What are typical yields for the synthesis of Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones via the intramolecular cyclization method?

A4: The yields for this reaction are generally good, ranging from 42% to 95%, depending on the specific substituents on the pyrazole ring.[1]

Q5: Can the functional groups on the synthesized pyrazolotriazinone be further modified?

A5: Yes, for example, a nitro group on the pyrazole ring can be reduced to an amine using tin(II) chloride. This amine can then be further functionalized, for instance, by acetylation.[1]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of Various 3-Substituted-Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones.



Substituent (R)	Starting Pyrazole	Reagents and Conditions	Reaction Time (h)	Yield (%)
Morpholino	Methyl 2-((5- morpholino-4- nitro-1H-pyrazol- 3- yl)methylene)hyd razine-1- carboxylate	NaN₃, DMF, 80- 110 °C	4-12	95
Piperidino	Methyl 2-((4- nitro-5-(piperidin- 1-yl)-1H-pyrazol- 3- yl)methylene)hyd razine-1- carboxylate	NaN₃, DMF, 80- 110 °C	4-12	92
4- Methylphenylami no	Methyl 2-((4- nitro-5-(p- tolylamino)-1H- pyrazol-3- yl)methylene)hyd razine-1- carboxylate	NaN₃, DMF, 80- 110 °C	4-12	88
4- Chlorophenylami no	Methyl 2-((5-((4- chlorophenyl)ami no)-4-nitro-1H- pyrazol-3- yl)methylene)hyd razine-1- carboxylate	NaN₃, DMF, 80- 110 °C	4-12	85
2- Chlorophenylami no	Methyl 2-((5-((2- chlorophenyl)ami no)-4-nitro-1H- pyrazol-3- yl)methylene)hyd	NaN3, DMF, 80- 110 °C	4-12	74



	razine-1- carboxylate			
2,4- Dichlorophenyla mino	Methyl 2-((5- ((2,4- dichlorophenyl)a mino)-4-nitro-1H- pyrazol-3- yl)methylene)hyd razine-1- carboxylate	NaN₃, DMF, 80- 110 °C	4-12	85
2-Methyl-3- (trifluoromethyl)p henylamino	Methyl 2-((5-((2-methyl-3-(trifluoromethyl)p henyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)hyd razine-1-carboxylate	NaN₃, DMF, 80- 110 °C	4-12	42

Data synthesized from information presented in the cited literature.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Substituted-Pyrazolo[1,5-d][1][2][3]triazin-7(6H)-ones via Intramolecular Cyclization[1]

- To a solution of the respective alkyl 2-((4-nitro-1H-pyrazol-3-yl)methylene)hydrazine-1-carboxylate (1.00 mmol) in dimethylformamide (DMF, 5 mL), add sodium azide (1.50 mmol).
- Heat the reaction mixture to 80–110 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The typical reaction time is between 4 and 12 hours.
- After completion of the reaction, cool the mixture to room temperature.



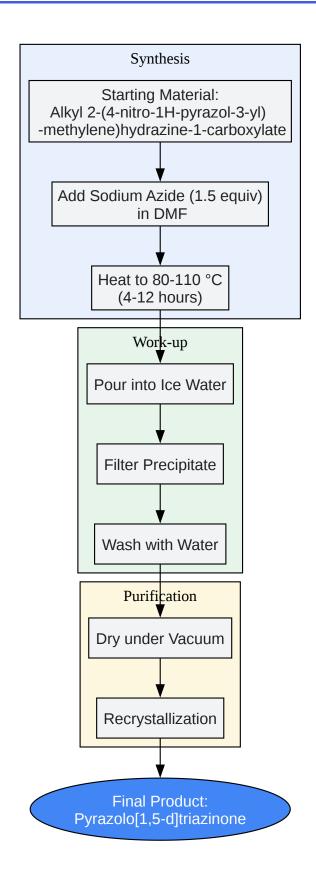
- · Pour the reaction mixture into ice water.
- Collect the resulting precipitate by filtration.
- Wash the solid with water and then dry under vacuum.
- If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of a Pyrazolo[1,5-d][1][2][3]triazine Derivative via 1,3-Dipolar Cycloaddition[1]

- Place 3-methyl-4-diazo-1-phenylpyrazolin-5-one and dimethyl acetylenedicarboxylate in a sealed tube.
- · Add toluene as the solvent.
- Heat the sealed tube to 165 °C.
- Maintain the temperature for the required reaction time.
- After the reaction is complete, cool the tube to room temperature.
- Isolate the product, dimethyl 4-methyl-7-oxo-6-phenyl-6,7-dihydropyrazolo[1,5-d][1][2] [3]triazine-2,3-dicarboxylate, using appropriate purification techniques, such as column chromatography.

Mandatory Visualizations





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Caption: Experimental workflow for the synthesis of Pyrazolo[1,5-d]triazinone.

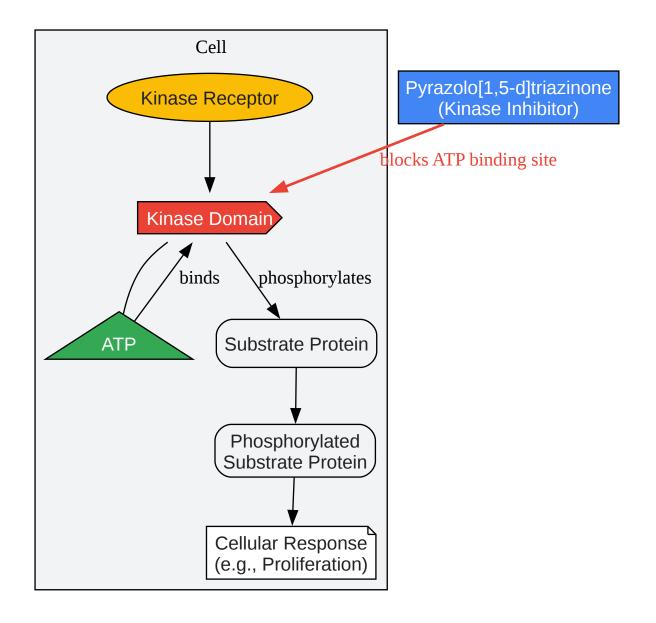




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Caption: Plausible mechanism for the formation of Pyrazolo[1,5-d]triazinone.[1]





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Caption: General mechanism of action of Pyrazolo[1,5-d]triazinone as a kinase inhibitor.

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